molecular formula C12H16BClO3 B6318470 2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 635305-39-4

2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6318470
M. Wt: 254.52 g/mol
InChI Key: CPFNVZVTMOBXON-UHFFFAOYSA-N
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Patent
US07037905B2

Procedure details

The title compound (86%, oil) was prepared from 5-chloro-2-methoxyphenylboronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([B:8]([OH:10])[OH:9])[CH:7]=1.[CH3:13][C:14]([CH2:18]O)([CH2:16]O)[CH3:15]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([B:8]2[O:9][CH2:15][C:14]([CH3:18])([CH3:16])[CH2:13][O:10]2)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)B1OCC(CO1)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.